4-((3-Bromo-4-(trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
4-((3-Bromo-4-(trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Bromo-4-(trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-(trifluoromethyl)phenol and tetrahydro-2H-pyran.
Etherification Reaction: The phenol group of 3-bromo-4-(trifluoromethyl)phenol is reacted with tetrahydro-2H-pyran in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-((3-Bromo-4-(trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and bromine substituents on biological activity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-((3-Bromo-4-(trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-((4-Bromo-3-(trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran: Similar structure but with different positioning of the bromine and trifluoromethyl groups.
3-Bromo-4-(trifluoromethyl)phenol: Lacks the tetrahydropyran ring but shares the bromine and trifluoromethyl substituents.
Uniqueness
4-((3-Bromo-4-(trifluoromethyl)phenoxy)methyl)tetrahydro-2H-pyran is unique due to the combination of its functional groups and the tetrahydropyran ring, which can influence its chemical reactivity and biological activity. The presence of both bromine and trifluoromethyl groups can significantly impact its pharmacokinetic properties, making it a valuable compound for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-[[3-bromo-4-(trifluoromethyl)phenoxy]methyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrF3O2/c14-12-7-10(1-2-11(12)13(15,16)17)19-8-9-3-5-18-6-4-9/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXCHXLPKUYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(C=C2)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrF3O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.15 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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